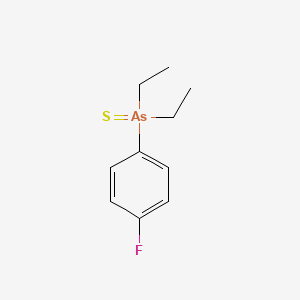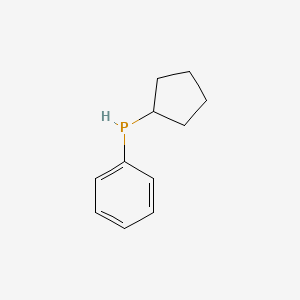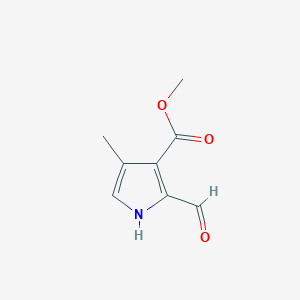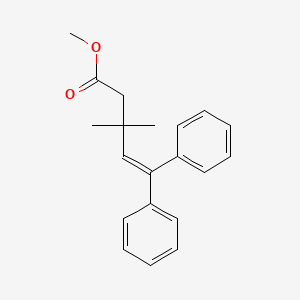
p-Nitrophenyl phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Nitrophenyl phosphinate is a chemical compound known for its role as a chromogenic substrate in various biochemical assays. It is particularly used in enzyme-linked immunosorbent assays (ELISA) and spectrophotometric assays to measure the activity of phosphatases, enzymes that catalyze the hydrolysis of phosphate esters .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitrophenyl phosphinate typically involves the reaction of p-nitrophenol with phosphinic acid or its derivatives. The reaction conditions often require a controlled environment with specific pH and temperature to ensure the desired product is obtained. The hydrolysis of phosphinates can be carried out under both acidic and basic conditions, with the C-O bond being cleaved by agents such as trimethylsilyl halides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes the careful control of temperature, pH, and the use of catalysts to optimize yield and purity. The product is then purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
p-Nitrophenyl phosphinate undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by phosphatases, leading to the formation of p-nitrophenol and inorganic phosphate.
Oxidation and Reduction: These reactions can modify the nitro group, converting it to different functional groups such as amines.
Substitution: The nitro group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves alkaline or acidic conditions with enzymes like alkaline phosphatase.
Oxidation: Requires oxidizing agents such as potassium permanganate.
Reduction: Utilizes reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions include p-nitrophenol, which is a yellow compound that can be measured spectrophotometrically, and various derivatives depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
p-Nitrophenyl phosphinate is widely used in scientific research due to its versatility:
Chemistry: Used as a substrate in enzyme kinetics studies to measure the activity of phosphatases.
Biology: Employed in assays to study enzyme functions and interactions.
Medicine: Utilized in diagnostic tests to measure enzyme levels in biological samples.
Mecanismo De Acción
The mechanism by which p-Nitrophenyl phosphinate exerts its effects involves the hydrolysis of the phosphate ester bond by phosphatases. This reaction releases p-nitrophenol and inorganic phosphate. The p-nitrophenol produced is a chromogenic compound that absorbs light at 405 nm, allowing for easy quantification of enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
p-Nitrophenyl phosphate: Another chromogenic substrate used in similar assays.
Phosphinic acids: Compounds with similar structures but different functional groups.
Phosphonates: Similar in structure but with different chemical properties and applications.
Uniqueness
p-Nitrophenyl phosphinate is unique due to its specific use as a substrate for phosphatases, providing a clear and measurable chromogenic response. Its ability to be used in a wide range of concentrations without being a limiting factor in reactions makes it particularly valuable in biochemical assays .
Propiedades
Número CAS |
53204-64-1 |
|---|---|
Fórmula molecular |
C6H4NO4P |
Peso molecular |
185.07 g/mol |
Nombre IUPAC |
1-nitro-4-phosphorosooxybenzene |
InChI |
InChI=1S/C6H4NO4P/c8-7(9)5-1-3-6(4-2-5)11-12-10/h1-4H |
Clave InChI |
RPLNFVZIGAYKDT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OP=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


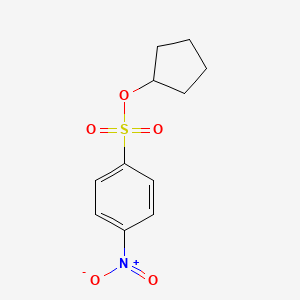

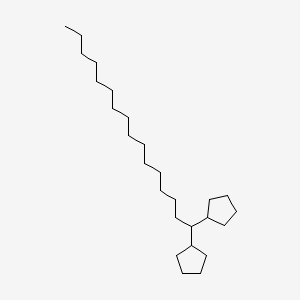
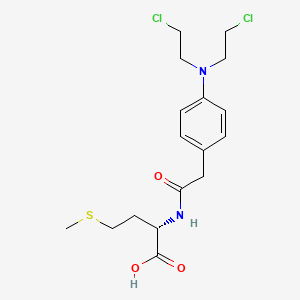

![1-Butyl-4-[2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]piperidin-4-ol](/img/structure/B14639603.png)



![2-(Octadecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14639634.png)
